molecular formula C17H23NO2 B2604026 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopentanecarboxamide CAS No. 2034349-36-3

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopentanecarboxamide

Cat. No.: B2604026
CAS No.: 2034349-36-3
M. Wt: 273.376
InChI Key: AGMLRHKNIVUXIA-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopentanecarboxamide is a synthetic organic compound that features a benzofuran moiety linked to a cyclopentanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopentanecarboxamide typically involves several key steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.

    Alkylation: The benzofuran derivative is then alkylated using a suitable alkyl halide, such as 1-bromo-2-propanol, in the presence of a base like potassium carbonate.

    Amidation: The resulting intermediate is reacted with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final amide product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopentanecarboxamide exerts its effects is likely related to its interaction with specific molecular targets. These may include enzymes or receptors involved in key biological pathways. The benzofuran moiety can interact with aromatic residues in proteins, while the cyclopentanecarboxamide group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2,3-dihydrobenzofuran-5-yl)ethyl)cyclopentanecarboxamide
  • N-(1-(2,3-dihydrobenzofuran-5-yl)methyl)cyclopentanecarboxamide
  • N-(1-(2,3-dihydrobenzofuran-5-yl)butyl)cyclopentanecarboxamide

Uniqueness

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopentanecarboxamide is unique due to its specific structural features, which may confer distinct bioactive properties compared to its analogs. The presence of the propan-2-yl group can influence its pharmacokinetic and pharmacodynamic profiles, potentially making it more effective in certain applications.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-12(18-17(19)14-4-2-3-5-14)10-13-6-7-16-15(11-13)8-9-20-16/h6-7,11-12,14H,2-5,8-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMLRHKNIVUXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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